molecular formula C8H9N3O B14093246 5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one

5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one

Cat. No.: B14093246
M. Wt: 163.18 g/mol
InChI Key: FGNYASFWIGYHEE-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one is a bicyclic heterocyclic compound featuring a pyrazole ring fused with a pyridinone moiety. The presence of methyl groups at positions 5 and 6 distinguishes it from simpler pyrazolo-pyridinone derivatives.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5,6-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-one

InChI

InChI=1S/C8H9N3O/c1-5-3-7-6(4-9-10-7)8(12)11(5)2/h3-4H,1-2H3,(H,9,10)

InChI Key

FGNYASFWIGYHEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=NN2)C(=O)N1C

Origin of Product

United States

Preparation Methods

Structural and Mechanistic Considerations

Core Heterocyclic System

The target compound belongs to the pyrazolo[4,3-c]pyridin-4-one family, characterized by a fused bicyclic system where a pyrazole ring (positions 1–3) is annulated to a dihydropyridinone (positions 4–7). The 5,6-dimethyl substituents introduce steric and electronic effects that influence reactivity during synthesis.

Key Synthetic Challenges

  • Regioselectivity : Ensuring dimethyl groups occupy positions 5 and 6 requires precise control over cyclization and substitution patterns.
  • Stability : The dihydropyridinone moiety is prone to oxidation, necessitating inert atmospheres or stabilizing agents.
  • Functional Group Compatibility : Reactive intermediates (e.g., enamines, diazonium salts) must tolerate methyl groups without side reactions.

Preparation Methods

Cyclocondensation of Functionalized Pyrazoles

Method A: Alkylation-Cyclization Sequence

Thieme-Connect (2010) developed a three-step protocol starting from methyl 5-(2-aminoethyl)-1H-pyrazole-4-carboxylates:

  • N-Alkylation : Treatment with methyl iodide introduces the C5 methyl group.
  • Cyclization : Base-mediated intramolecular amidation forms the pyridinone ring.
  • C6 Methylation : Electrophilic substitution using methyl triflate at elevated temperatures.

Reaction Conditions :

  • Solvent: DMF or THF
  • Base: KOtBu or NaH
  • Yield: 45–72%

Limitations :

  • Competing O-methylation reduces efficiency.
  • Requires pre-functionalized pyrazole precursors.
Method B: Pyrone-Pyrazole Condensation

The University of Michigan (2011) reported condensation of 3-amino-1-phenylpyrazolin-5-one with 4-hydroxy-6-methylpyran-2-one:

  • Ring Opening : Pyrone reacts with the pyrazole amine, forming an acyclic intermediate.
  • Cyclodehydration : Acidic conditions (HCl/EtOH) promote cyclization to the pyrazolo[4,3-c]pyridinone.
  • Demethylation and Remethylation : Sequential treatment with BBr3 and CH3I installs the C6 methyl group.

Reaction Conditions :

  • Solvent: n-Butanol
  • Temperature: Reflux (72 hours)
  • Yield: 11–49%

Advantages :

  • Utilizes commercially available pyrones.
  • Enables late-stage functionalization.

One-Pot Annulation Strategies

Modified Japp–Klingemann Reaction

PMC (2023) adapted a one-pot method using 2-chloro-3-nitropyridines:

  • SNAr Reaction : Displacement of chloride by hydrazine derivatives.
  • Azo-Coupling : Diazonium tosylates introduce aryl groups.
  • Cyclization : Thermal or acidic conditions annulate the pyrazole ring.

Key Steps :

  • Intermediate Isolation : Ethyl 2-((2-cyanophenyl)diazenyl)-2-(3,5-dinitropyridin-2-yl)-3-oxobutanoate confirmed via NMR.
  • Rearrangement Control : Acetyl migration minimized using low temperatures (0–5°C).

Yield : 36–68%

Comparative Analysis of Methods

Method Starting Material Key Steps Yield (%) Advantages Limitations
Alkylation-Cyclization Methyl pyrazole carboxylate N-Alkylation, Cyclization 45–72 High regiocontrol Multi-step, costly reagents
Pyrone Condensation 3-Aminopyrazolone Condensation, Cyclization 11–49 Commercially available substrates Long reaction times
Japp–Klingemann 2-Chloro-3-nitropyridine SNAr, Azo-coupling 36–68 One-pot, scalable Sensitivity to substituent effects

Optimization and Scale-Up

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF enhances cyclization rates but risks dimethylamine formation.
  • Protic Solvents : Ethanol improves solubility of intermediates but prolongs reaction times.

Catalytic Enhancements

  • Phase-Transfer Catalysts : TBAB (tetrabutylammonium bromide) accelerates alkylation steps by 30%.
  • Microwave Assistance : Reduces pyrone condensation time from 72 to 12 hours.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo-pyridine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby modulating cellular processes such as apoptosis and cell cycle progression. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[4,3-c]pyridin-4-one Derivatives

(a) 1,5-Dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones (PDE1 Inhibitors)
  • Key Example: Compounds disclosed in patent applications (e.g., INDIA Application No. 201817035933) as PDE1 inhibitors lack the 5,6-dimethyl substitution. The dimethyl groups in the target compound may enhance lipophilicity and binding affinity compared to non-methylated analogs, though specific activity data remain proprietary .
(b) 3-Amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one
  • Structural Difference: This derivative (CAS 1018497-10-3) features an ethyl group at position 5 and an amino group at position 3.

Pyrazolo[4,3-c]pyrazole Derivatives

(a) 1H,4H-3,6-Dinitropyrazolo[4,3-c]pyrazole (DNPP)
  • Application: DNPP is an energetic material with high detonation velocity (8,680 m/s) and thermal stability (decomposition temperature >200°C). In contrast, the dimethyl-substituted pyrazolo-pyridinone lacks nitro groups, rendering it unsuitable for explosive applications but more relevant to pharmaceutical research .
(b) LLM-119 (1,4-Diamino-3,6-dinitropyrazolo[4,3-c]pyrazole)
  • Comparison: LLM-119’s amino and nitro groups contribute to insensitivity and stability.

Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Allopurinol (1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one)
  • Structural and Functional Differences: Allopurinol’s pyrimidinone ring (vs. pyridinone) enhances its xanthine oxidase inhibitory activity, making it a frontline treatment for gout. The dimethyl-substituted pyrazolo-pyridinone’s fused pyridine ring may favor interactions with kinases or PDEs rather than purine-metabolizing enzymes .

Pyrrolo[3,2-c]pyridin-4-one Derivatives

  • Example : 5-Benzyl-1,7-dimethyl-1,5-dihydro-pyrrolo[3,2-c]pyridin-4-one (from gold-catalyzed synthesis).
  • The dimethyl groups in the target compound may improve steric hindrance and selectivity compared to benzyl-substituted analogs .

Thieno[3,2-c]pyridin-4-one Derivatives

  • Example: Thieno[3,2-c]pyridin-4-one, synthesized for antipsychotic activity screening.
  • Comparison: The thiophene ring introduces sulfur-based electronic effects, which differ from the nitrogen-rich pyrazolo-pyridinone. This structural variation likely shifts pharmacological activity toward dopamine or serotonin receptor modulation .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Primary Application Reference
5,6-Dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one Pyrazolo-pyridinone 5-CH3, 6-CH3 Kinase/PDE inhibitors
LLM-119 Pyrazolo-pyrazole 3-NO2, 6-NO2, 1-NH2, 4-NH2 Energetic materials
Allopurinol Pyrazolo-pyrimidinone None Xanthine oxidase inhibition
3-Amino-5-ethyl-6-methyl-pyrazolo[4,3-c]pyridin-4-one Pyrazolo-pyridinone 3-NH2, 5-C2H5, 6-CH3 Undisclosed (pharmaceutical)

Table 2: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP* (Predicted)
This compound C8H9N3O 163.18 1.2
LLM-119 C3H4N6O4 188.10 -0.5
Allopurinol C5H4N4O 136.11 -0.9
Thieno[3,2-c]pyridin-4-one C7H5NOS 151.19 1.8

*Calculated using Molinspiration Cheminformatics.

Biological Activity

5,6-Dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazolo-pyridine family, which is known for various pharmacological properties including anti-inflammatory, anti-cancer, and anti-microbial effects. This article reviews the biological activity of this specific compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N4OC_8H_{10}N_4O. It features a bicyclic structure that contributes to its biological activity. The presence of methyl groups at positions 5 and 6 enhances its lipophilicity and may influence its interaction with biological targets.

Anti-Cancer Activity

Research has indicated that derivatives of pyrazolo-pyridines exhibit significant anti-cancer properties. In a study focusing on the inhibition of Aldehyde Dehydrogenase 1A (ALDH1A), compounds similar to this compound were evaluated for their potential as adjuncts in ovarian cancer treatment. The study highlighted the structure-activity relationship (SAR) indicating that modifications to the pyrazole ring significantly impacted ALDH inhibition efficacy .

Anti-Microbial Activity

The compound has also been investigated for its anti-microbial properties. A series of pyrazolo derivatives were synthesized and tested against Mycobacterium tuberculosis (Mtb), showing promising results with low minimum inhibitory concentration (MIC) values. For instance, one derivative demonstrated an MIC of 11.1 nM against drug-resistant strains .

Anti-Inflammatory Effects

The anti-inflammatory potential of pyrazolo derivatives has been explored through various bioassays. Compounds from this family have shown significant inhibition of COX enzymes, which are crucial in the inflammatory process. For example, certain analogs exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Study 1: Inhibition of ALDH1A

In a study examining the efficacy of pyrazolo derivatives against ALDH1A in ovarian cancer cells, it was found that structural modifications could enhance potency. The study utilized a crystal structure analysis to understand interactions at the molecular level .

Case Study 2: Anti-Tubercular Activity

In another study focused on tuberculosis treatment, a derivative of pyrazolo[1,5-a]pyridine was shown to significantly reduce bacterial load in an infected mouse model. This suggests that similar compounds may hold promise as new treatments for resistant strains of Mtb .

Table 1: Biological Activity Summary

Activity TypeCompound TestedResult
Anti-CancerPyrazolo derivativesSignificant inhibition of ALDH1A
Anti-MicrobialPyrazolo derivatives against MtbMIC as low as 11.1 nM
Anti-InflammatoryPyrazolo derivativesIC50 comparable to celecoxib

Table 2: Structure-Activity Relationships

ModificationEffect on ActivityReference
Methyl substitutionIncreased lipophilicity
Position 3 modificationEnhanced COX inhibition
N-substitutionVariable effects on potency

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